molecular formula C14H17ClF3N3O2 B2896121 N-(5-chloro-2-methoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide CAS No. 1206995-03-0

N-(5-chloro-2-methoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide

Cat. No.: B2896121
CAS No.: 1206995-03-0
M. Wt: 351.75
InChI Key: TUDZMGCNCQOJFQ-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide is a piperazine-based compound characterized by a 5-chloro-2-methoxyphenyl group attached to the carboxamide nitrogen and a 2,2,2-trifluoroethyl substituent on the piperazine ring. This structure combines electron-withdrawing (chloro, trifluoroethyl) and electron-donating (methoxy) groups, which may influence its physicochemical properties, such as lipophilicity and metabolic stability, as well as its pharmacological activity.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClF3N3O2/c1-23-12-3-2-10(15)8-11(12)19-13(22)21-6-4-20(5-7-21)9-14(16,17)18/h2-3,8H,4-7,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDZMGCNCQOJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Substituents and Their Effects

Compound Name Substituents on Piperazine/Carboxamide Pharmacological Relevance Reference
Target Compound 5-Cl-2-MeO-phenyl; 2,2,2-trifluoroethyl Potential kinase/receptor modulation
p-MPPI/p-MPPF () 2'-MeO-phenyl; p-iodo/fluoro-benzamidoethyl 5-HT1A receptor antagonists (ID50: 3–5 mg/kg)
ML267 () 3-Cl-5-CF3-pyridinyl; 4-MeO-pyridinyl Bacterial PPTase inhibitor
Compound 43 () 4-F-phenyl; 5-Me-8-(4-Me-piperazinyl)-THN Inhibitor (HPLC purity: 95.5%)
Y2G () 5-Me-furan-2-carbonyl; 2-MeO-ethyl PHIP bromodomain ligand

Key Observations :

  • Trifluoroethyl vs.
  • Methoxyphenyl vs. Chlorophenyl/Nitrophenyl : The 5-chloro-2-methoxyphenyl moiety balances electron-withdrawing (Cl) and electron-donating (OMe) effects, contrasting with purely electron-deficient groups (e.g., 4-chloro-2-nitrophenyl in ), which may alter receptor binding kinetics .

Pharmacological Activity

Table 2: Comparative Pharmacological Data

Compound Name Target/Activity Potency (ID50/IC50) Reference
p-MPPI () 5-HT1A receptor antagonist Hypothermia: ~5 mg/kg
p-MPPF () 5-HT1A receptor antagonist Hypothermia: ~3 mg/kg
ML267 () Bacterial PPTase inhibitor IC50: Not reported
BMS-354825 () Dual Src/Abl kinase inhibitor Antiproliferative activity

Key Observations :

  • The target compound’s trifluoroethyl group may confer stronger receptor affinity compared to p-MPPI/p-MPPF’s benzamidoethyl groups, though direct in vivo data are lacking .
  • Piperazine-carboxamides with aromatic heterocycles (e.g., pyrimidinyl in ) often exhibit kinase inhibition, suggesting the target compound could share similar mechanisms .

Key Observations :

  • The target compound may be synthesized via carboxamide coupling (similar to ’s Procedure C) using 5-chloro-2-methoxyaniline and 4-(2,2,2-trifluoroethyl)piperazine intermediates .
  • HPLC purity standards (~95%) are typical for structurally related piperazine derivatives .

Q & A

Q. Table 1: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Purity (HPLC)
1Cl₂, NaOMe, DCM, 25°C7895%
2CF₃CH₂Br, Et₃N, THF, 40°C6592%
3HBTU, DMF, 0°C → RT8598%

Basic: How is the structural conformation of this compound characterized?

Answer:
Structural confirmation requires a combination of analytical techniques:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., methoxy singlet at δ 3.8 ppm, piperazine protons at δ 2.5–3.5 ppm) .
  • X-ray Crystallography: Resolves 3D conformation. For analogous piperazines, the piperazine ring adopts a chair conformation, with trifluoroethyl and aryl groups in equatorial positions .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 406.1) .
  • HPLC-PDA: Confirms purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:
Methodology:

Analog Synthesis: Vary substituents (e.g., replace trifluoroethyl with ethyl/cyclopropyl) to assess steric/electronic effects .

In Vitro Assays:

  • Receptor Binding: Screen against serotonin/dopamine receptors (radioligand displacement assays, IC₅₀ determination) .
  • Enzyme Inhibition: Test PDE4 or kinase inhibition using fluorogenic substrates .

Computational Modeling:

  • Molecular Docking (AutoDock/Vina): Predict binding modes to targets like 5-HT₂A .
  • QSAR: Correlate logP, polar surface area, and bioactivity using ML algorithms (e.g., Random Forest) .

Q. Table 2: SAR Data for Analogues

Substituent (R)5-HT₂A IC₅₀ (nM)logPSolubility (µg/mL)
CF₃CH₂12 ± 1.53.215
CH₂CH₃45 ± 3.22.832
Cyclopropyl28 ± 2.12.525

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Contradictions may arise from assay variability or compound stability. Strategies include:

Replicate Studies: Use standardized protocols (e.g., ATP concentration in kinase assays) .

Stability Testing:

  • Forced Degradation: Expose the compound to heat/light/humidity and monitor decomposition (HPLC-MS) .
  • Metabolite Profiling: Incubate with liver microsomes to identify reactive intermediates .

Statistical Analysis:

  • ANOVA/Multivariate Regression: Isolate variables (e.g., cell line differences) causing discrepancies .

Orthogonal Assays: Confirm activity via SPR (surface plasmon resonance) if fluorescence assays show artifacts .

Case Example: A reported IC₅₀ variation (10–100 nM for PDE4B) was traced to buffer pH affecting compound ionization. Repetition at pH 7.4 yielded consistent IC₅₀ of 15 nM .

Advanced: What strategies optimize bioavailability for in vivo studies?

Answer:
Key Approaches:

Salt Formation: Improve solubility via hydrochloride or citrate salts (e.g., 4-fold solubility increase with HCl salt) .

Prodrug Design: Mask polar groups (e.g., esterify carboxamide) to enhance membrane permeability .

Formulation: Use lipid nanoparticles (LNPs) or cyclodextrin complexes for IV/PO administration .

PK/PD Modeling: Predict dose regimens using non-compartmental analysis (WinNonlin) .

Q. Table 3: Pharmacokinetic Parameters in Rats

FormulationCₘₐₓ (ng/mL)T₁/₂ (h)Bioavailability (%)
Free Compound1202.122
LNP-Encapsulated4506.865

Basic: How is the compound’s stability assessed under storage conditions?

Answer:

  • Accelerated Stability Testing: Store at 40°C/75% RH for 6 months. Monitor degradation via HPLC (acceptance: <5% impurity) .
  • Light Sensitivity: Expose to UV (320–400 nm) for 48h; protect with amber glass .
  • Solution Stability: Assess in PBS/DMSO at -20°C/4°C/RT; precipitation or oxidation indicates poor stability .

Advanced: What computational methods predict off-target interactions?

Answer:

  • PharmaDB Screening: Use ChEMBL or BindingDB to identify proteins with structural similarity to known targets .
  • Deep Learning: Train neural networks on Tox21 datasets to flag hepatotoxicity risks .
  • Docking against Anti-Targets: Screen for hERG channel binding (proarrhythmia risk) using Glide .

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